REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]2[C:10](=[O:11])[NH:9][C:7](=[O:8])[C:6]2=[CH:12][CH:13]=1)#[N:2].O.[NH2:15]N>C(O)C>[C:1]([C:3]1[CH:4]=[C:5]2[C:6](=[CH:12][CH:13]=1)[C:7](=[O:8])[NH:15][NH:9][C:10]2=[O:11])#[N:2] |f:1.2|
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Name
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|
Quantity
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80 g
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Type
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reactant
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Smiles
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C(#N)C=1C=C2C(C(=O)NC2=O)=CC1
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Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
|
1000 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
The obtained mixture was stirred at room temperature for 5 hours
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C=1C=C2C(NNC(C2=CC1)=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |